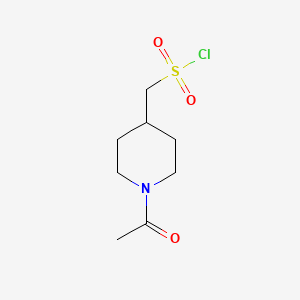![molecular formula C14H20ClNO2 B1374570 1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride CAS No. 1220021-13-5](/img/structure/B1374570.png)
1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Méthodes De Préparation
The synthesis of 1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 3-piperidinylmethanol with 2-bromoacetophenone under basic conditions to form the intermediate 1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl ring, depending on the reagents and conditions used. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Applications De Recherche Scientifique
1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, affecting biochemical pathways and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride can be compared with other piperidine-containing compounds, such as:
1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride: Similar structure but with a different substitution pattern on the piperidine ring.
N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride: Contains an acetamide group instead of an ethanone group.
Piperidin-1-yl(2-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride: Features a methanone group instead of an ethanone group.
Propriétés
IUPAC Name |
1-[2-(piperidin-3-ylmethoxy)phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-11(16)13-6-2-3-7-14(13)17-10-12-5-4-8-15-9-12;/h2-3,6-7,12,15H,4-5,8-10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSBMUWCTPYIMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2CCCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid](/img/structure/B1374487.png)
![3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374491.png)
![2-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374492.png)
![4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374493.png)

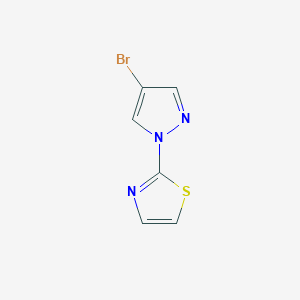
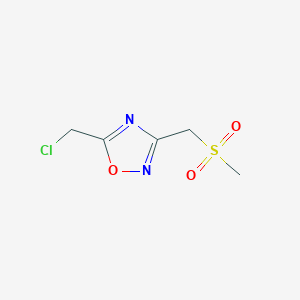
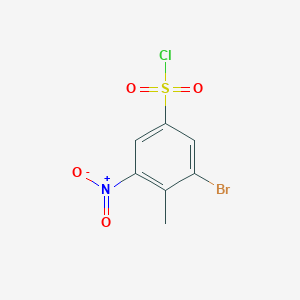
![2-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374504.png)
![3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1374505.png)
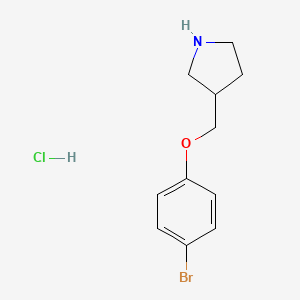
![3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374507.png)

